Cas no 72764-22-8 (3-oxobicyclo2.2.2octane-1-carboxylic acid)

3-Oxobicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic keto acid with a rigid, well-defined molecular structure, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its strained bicyclo[2.2.2]octane framework offers unique steric and electronic properties, facilitating selective functionalization and serving as a scaffold for complex molecule construction. The presence of both a ketone and carboxylic acid functional groups enhances its versatility in derivatization, enabling applications in medicinal chemistry, materials science, and asymmetric synthesis. Its stability and predictable reactivity make it a reliable building block for the development of novel compounds with tailored physicochemical properties.
3-oxobicyclo2.2.2octane-1-carboxylic acid structure
72764-22-8 structure
Product name:3-oxobicyclo2.2.2octane-1-carboxylic acid
CAS No:72764-22-8
MF:C9H12O3
MW:168.189783096313
CID:5906218
PubChem ID:14384597

3-oxobicyclo2.2.2octane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[2.2.2]octane-1-carboxylic acid, 3-oxo-
    • 72764-22-8
    • E72853
    • 3-Oxobicyclo[2.2.2]octane-1-carboxylic acid
    • EN300-188487
    • 3-oxobicyclo2.2.2octane-1-carboxylic acid
    • Inchi: 1S/C9H12O3/c10-7-5-9(8(11)12)3-1-6(7)2-4-9/h6H,1-5H2,(H,11,12)
    • InChI Key: YXDWRLJUEHUEMF-UHFFFAOYSA-N
    • SMILES: C12(C(O)=O)CCC(CC1)C(=O)C2

Computed Properties

  • Exact Mass: 168.078644241g/mol
  • Monoisotopic Mass: 168.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.4Ų
  • XLogP3: 0.3

Experimental Properties

  • Density: 1.330±0.06 g/cm3(Predicted)
  • Boiling Point: 333.6±25.0 °C(Predicted)
  • pka: 4.67±0.20(Predicted)

3-oxobicyclo2.2.2octane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-188487-0.05g
3-oxobicyclo[2.2.2]octane-1-carboxylic acid
72764-22-8 95%
0.05g
$315.0 2023-09-18
Enamine
EN300-188487-0.25g
3-oxobicyclo[2.2.2]octane-1-carboxylic acid
72764-22-8 95%
0.25g
$672.0 2023-09-18
Enamine
EN300-188487-0.5g
3-oxobicyclo[2.2.2]octane-1-carboxylic acid
72764-22-8 95%
0.5g
$1058.0 2023-09-18
Enamine
EN300-188487-10.0g
3-oxobicyclo[2.2.2]octane-1-carboxylic acid
72764-22-8 95%
10g
$5837.0 2023-06-01
Aaron
AR028LQT-100mg
3-oxobicyclo[2.2.2]octane-1-carboxylicacid
72764-22-8 95%
100mg
$672.00 2025-02-16
Aaron
AR028LQT-250mg
3-oxobicyclo[2.2.2]octane-1-carboxylicacid
72764-22-8 95%
250mg
$949.00 2025-02-16
Aaron
AR028LQT-2.5g
3-oxobicyclo[2.2.2]octane-1-carboxylicacid
72764-22-8 95%
2.5g
$3683.00 2023-12-15
Enamine
EN300-188487-0.1g
3-oxobicyclo[2.2.2]octane-1-carboxylic acid
72764-22-8 95%
0.1g
$470.0 2023-09-18
Enamine
EN300-188487-1.0g
3-oxobicyclo[2.2.2]octane-1-carboxylic acid
72764-22-8 95%
1g
$1357.0 2023-06-01
Enamine
EN300-188487-2.5g
3-oxobicyclo[2.2.2]octane-1-carboxylic acid
72764-22-8 95%
2.5g
$2660.0 2023-09-18

Additional information on 3-oxobicyclo2.2.2octane-1-carboxylic acid

Introduction to 3-Oxobicyclo[2.2.2]octane-1-carboxylic Acid (CAS No. 72764-22-8)

3-Oxobicyclo[2.2.2]octane-1-carboxylic acid (CAS No. 72764-22-8) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, characterized by its unique bicyclic structure and the presence of a ketone and carboxylic acid functional groups, offers a wide range of applications in both academic research and industrial settings.

The molecular structure of 3-oxobicyclo[2.2.2]octane-1-carboxylic acid is particularly noteworthy due to its rigidity and the potential for forming stable complexes with various metal ions. This property makes it an attractive candidate for the development of metal-organic frameworks (MOFs) and other coordination polymers, which have found applications in gas storage, catalysis, and drug delivery systems.

In the realm of medicinal chemistry, 3-oxobicyclo[2.2.2]octane-1-carboxylic acid has been explored as a building block for the synthesis of bioactive molecules. Recent studies have highlighted its potential in the design of novel anti-inflammatory agents and anticancer drugs. The rigid bicyclic core provides a scaffold that can be functionalized with various substituents to modulate biological activity and improve pharmacokinetic properties.

The synthesis of 3-oxobicyclo[2.2.2]octane-1-carboxylic acid has been extensively studied, with several efficient routes reported in the literature. One common approach involves the Diels-Alder reaction followed by selective oxidation steps to introduce the ketone and carboxylic acid functionalities. These synthetic methods have been optimized to achieve high yields and purity, making the compound readily available for further research and development.

In addition to its synthetic utility, 3-oxobicyclo[2.2.2]octane-1-carboxylic acid has also been investigated for its potential as a chiral building block in asymmetric synthesis. The presence of multiple stereocenters within the molecule allows for the preparation of enantiomerically pure derivatives, which are crucial for pharmaceutical applications where enantioselectivity is essential.

The physical properties of 3-oxobicyclo[2.2.2]octane-1-carboxylic acid, such as its melting point, solubility, and thermal stability, have been well-characterized. These properties are important for understanding its behavior in different solvents and reaction conditions, which is crucial for optimizing synthetic protocols and formulation processes.

In recent years, there has been growing interest in the use of 3-oxobicyclo[2.2.2]octane-1-carboxylic acid as a precursor for the preparation of advanced materials with unique optical and electronic properties. For example, derivatives of this compound have been used to synthesize luminescent materials and conductive polymers, which have potential applications in optoelectronics and sensor technologies.

The environmental impact of 3-oxobicyclo[2.2.2]octane-1-carboxylic acid has also been evaluated, with studies focusing on its biodegradability and toxicity profiles. These assessments are essential for ensuring that the compound can be used safely in various applications without causing harm to ecosystems or human health.

In conclusion, 3-oxobicyclo[2.2.2]octane-1-carboxylic acid (CAS No. 72764-22-8) is a multifaceted compound with a broad range of applications in chemistry and related fields. Its unique structural features and versatile functional groups make it an invaluable tool for researchers working on synthetic methods, medicinal chemistry, materials science, and environmental studies.

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